1-Cyclohexyl-but-3-EN-1-OL

Catalog No.
S12540363
CAS No.
69036-26-6
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclohexyl-but-3-EN-1-OL

CAS Number

69036-26-6

Product Name

1-Cyclohexyl-but-3-EN-1-OL

IUPAC Name

1-cyclohexylbut-3-en-1-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,9-11H,1,3-8H2

InChI Key

MQLWBRPBWCWNPI-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1CCCCC1)O

1-Cyclohexyl-but-3-EN-1-OL is an organic compound with the molecular formula C10H18OC_{10}H_{18}O and a molecular weight of approximately 154.25 g/mol. It is characterized by the presence of a cyclohexyl group attached to a butenol structure, specifically featuring a double bond between the second and third carbon atoms. This compound is also known by its CAS number 69036-26-6 and has been studied for its potential applications in various fields, including organic synthesis and medicinal chemistry .

, including:

  • Oxidation: The alcohol group can be oxidized to form corresponding carbonyl compounds, such as ketones or aldehydes.
  • Hydrogenation: The double bond in the butenol structure can be hydrogenated to form a saturated alcohol.
  • Esterification: Reaction with carboxylic acids can yield esters, which are useful in various applications .

The synthesis of 1-Cyclohexyl-but-3-EN-1-OL can be achieved through several methods:

  • Allylation Reactions: Utilizing cyclohexyl derivatives in reactions with allyl halides under basic conditions.
  • Dehydration of Alcohols: Starting from cyclohexanol derivatives, dehydration can yield the desired butenol structure.
  • Grignard Reactions: Employing Grignard reagents derived from cyclohexyl compounds to react with appropriate carbonyl precursors .

1-Cyclohexyl-but-3-EN-1-OL finds applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex organic molecules.
  • Flavor and Fragrance Industry: Its unique odor profile may make it suitable for use in perfumes and flavorings.
  • Pharmaceuticals: Potentially as a scaffold for developing new drugs due to its structural features .

Several compounds share structural similarities with 1-Cyclohexyl-but-3-EN-1-OL. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-Cyclohexyl-pent-3-en-1-olC11H20OContains an additional carbon atom in the chain.
(R)-1-Cyclohexyl-but-3-en-1-olC10H18OEnantiomeric form which may exhibit different properties.
(E)-1-Cyclohexyl-pent-3-en-1-olC11H20OGeometric isomer differing in double bond configuration.
2-Cyclohexyl-butanolC10H20OSaturated alcohol without the double bond.

These compounds highlight the uniqueness of 1-Cyclohexyl-but-3-EN-1-OL due to its specific structural features, particularly the position of the double bond and the cyclohexyl group, which may influence its chemical reactivity and biological activity compared to its analogs .

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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